2,3,3,3-Tetrafluoropropene

CH2CFCF3

C3H2F4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2CFCF3

C3H2F4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Refrigerant Efficiency

A significant area of research focuses on HFO-1234yf's performance as a refrigerant. Studies compare its thermodynamic properties, efficiency, and compatibility with lubricants in refrigeration cycles . This research helps optimize its use in air conditioning and heat pump systems.

Environmental Impact

HFO-1234yf's low global warming potential (GWP) makes it an attractive alternative to older refrigerants. However, research is ongoing to assess its potential environmental drawbacks. Studies investigate its breakdown products, potential for atmospheric persistence, and ecotoxicity .

Material Compatibility

As HFO-1234yf replaces older refrigerants, research is crucial to ensure compatibility with existing materials in refrigeration systems. Studies examine its interaction with elastomers, plastics, and metals used in these systems . This helps prevent leaks and ensures safe and efficient operation.

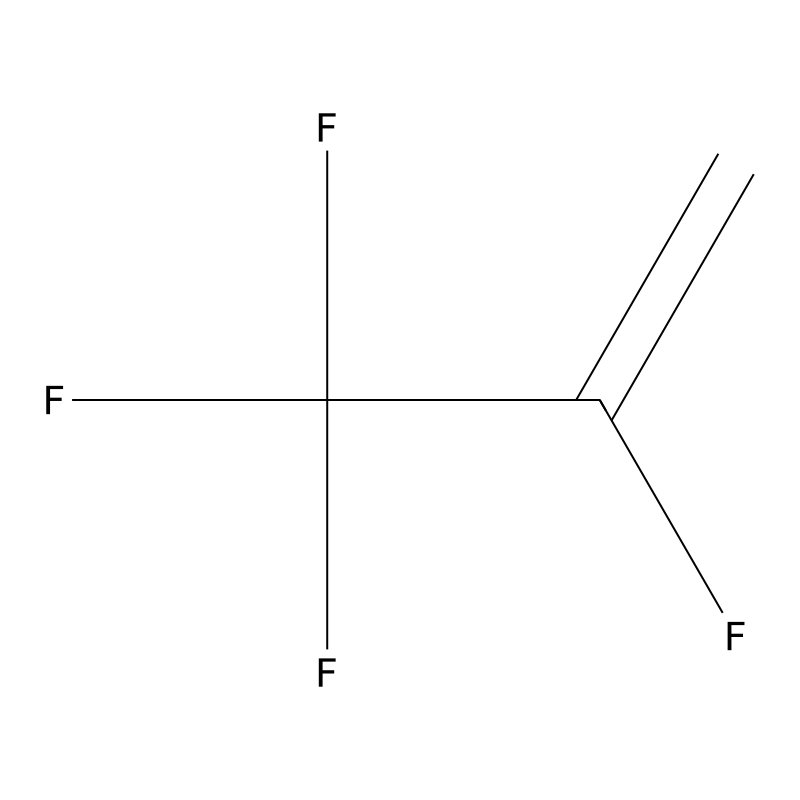

2,3,3,3-Tetrafluoropropene, commonly referred to as hydrofluoroolefin 1234yf, is a fluorinated olefin with the molecular formula . It is characterized by a double bond between the second and third carbon atoms, contributing to its reactivity and utility as a refrigerant. This compound has gained prominence due to its low global warming potential (GWP), making it an environmentally friendly alternative to traditional refrigerants such as R-134a. Specifically, 2,3,3,3-tetrafluoropropene has a GWP of less than one, significantly lower than R-134a's GWP of 1,430 .

Key Reactions:- Combustion Reaction:

The synthesis of 2,3,3,3-tetrafluoropropene typically involves several steps:

- Radical Processes: Initial reactions often involve chlorotrifluoroethylene with methyl halides (e.g., methyl chloride) under high-temperature conditions.

- Intermediate Formation: The reaction produces intermediates that are further processed in vapor-phase reactors to yield the final product.

- Isomerization: Some methods involve the isomerization of tetrafluorocyclopropane to form tetrafluoropropene .

The primary application of 2,3,3,3-tetrafluoropropene is as a refrigerant in air conditioning systems and refrigeration units due to its low GWP. It is marketed under various names such as Opteon YF and Solstice YF. Additionally, it serves as a component in zeotropic refrigerant blends like R-454B .

Other

Studies have focused on the interaction of 2,3,3,3-tetrafluoropropene with various radicals and its behavior under combustion conditions. The presence of water vapor has been noted to influence combustion characteristics significantly . Interaction studies are crucial for understanding safety protocols in environments where this compound is utilized.

Several compounds share structural similarities with 2,3,3,3-tetrafluoropropene. Here are a few notable examples:

| Compound Name | Molecular Formula | GWP | Unique Features |

|---|---|---|---|

| 1,1-Difluoroethane | C₂H₄F₂ | <1 | Low flammability; used in refrigeration |

| 1,1-Difluoro-1-chloroethane | C₂H₃ClF₂ | <1 | Chlorine content adds potential for ozone depletion |

| 1,3-Difluoropropene | C₃H₄F₂ | <1 | Used as a refrigerant; less stable than tetrafluoropropene |

| 2-Bromo-3,3,3-trifluoropropene | C₃H₃BrF₃ | >1 | Flame inhibition properties; more toxic |

Uniqueness of 2,3,3,3-Tetrafluoropropene- Low Global Warming Potential: Among fluorinated compounds used in refrigeration.

- Flammability Characteristics: While flammable under certain conditions, it requires high temperatures for ignition compared to other refrigerants.

- Environmental Impact: Breaks down into less harmful substances compared to some similar compounds.

Industrial-Scale Synthesis Routes

The industrial production of 2,3,3,3-tetrafluoropropene has evolved through several distinct synthetic approaches, each offering unique advantages in terms of yield, selectivity, and economic viability [1] [2]. These methodologies represent significant advances in fluorinated olefin chemistry, addressing the growing demand for environmentally sustainable refrigerants with zero ozone depletion potential and low global warming potential [3] [4].

Kharasch Reaction-Based Processes

The Kharasch reaction-based synthesis represents one of the most established industrial routes for 2,3,3,3-tetrafluoropropene production [1] [4]. This process involves a two-step vapor-phase reaction sequence conducted at elevated temperatures without the requirement for metallic catalysts [1]. The initial step comprises the thermal reaction between chlorotrifluoroethylene and methyl chloride at temperatures ranging from 650 to 750 degrees Celsius, preferably maintained between 650 to 750 degrees Celsius for optimal performance [1] [4].

The reaction proceeds via a radical mechanism, producing an intermediate product stream containing 3-chloro-1,1,2-trifluoropropene as the primary intermediate [1] [4]. The molar ratio of chlorotrifluoroethylene to methyl halide typically ranges from 0.7 to 1.5, with the preferred ratio maintained between 0.9 to 1.1 for maximum efficiency [1] [4]. Contact times between reactants are carefully controlled, ranging from 0.5 to 3 seconds, with satisfactory results obtained within 0.5 to 3 seconds [1] [4].

The second step involves the reaction of the intermediate product stream with hydrogen fluoride to produce 2,3,3,3-tetrafluoropropene [1] [4]. This step converts precursors such as chlorodifluorovinylmethyl chloride into the desired tetrafluoropropene product [1] [4]. The overall process yields range from 68 to 69 percent, with selectivity values typically achieving 85 to 90 percent [1] [4].

Industrial implementation requires reactor materials that demonstrate inertness to byproduct hydrogen chloride and small quantities of hydrogen fluoride [1] [4]. Monel, inconel, and nickel are among the preferred construction materials due to their corrosion resistance properties [1] [4]. The process generates hydrogen chloride as a primary byproduct, requiring appropriate acid gas treatment systems [1] [4].

Catalytic Dehydrohalogenation of 1,1,1,2-tetrafluoro-2-chloropropane

The catalytic dehydrohalogenation of 1,1,1,2-tetrafluoro-2-chloropropane represents a highly selective route for 2,3,3,3-tetrafluoropropene synthesis [8] [11]. This process employs chromium-based catalysts with alkali metal modifications to achieve superior selectivity while minimizing competing dehydrofluorination reactions [8] [11].

Research demonstrates that catalysts comprising chromium oxide with potassium modifications achieve conversion rates of 75 percent with selectivity to 2,3,3,3-tetrafluoropropene reaching 59 percent [11] [16]. The operating temperature for this process ranges from 450 to 525 degrees Celsius, with optimal performance observed at approximately 525 degrees Celsius [11] [16]. Pressure conditions are maintained between 0.48 to 0.58 megapascals, providing suitable reaction environments for vapor-phase processing [11] [22].

Advanced catalyst formulations incorporate alkali metal fluorides, particularly potassium fluoride and cesium fluoride, supported on magnesium oxide [8]. These modified catalysts demonstrate exceptional dehydrochlorination selectivity exceeding 97 percent while effectively suppressing dehydrofluorination pathways that lead to undesired byproducts [8]. The alkali metal fluoride modifications reduce surface acidity, which correlates with improved dehydrochlorination performance according to temperature-programmed desorption studies [8].

Contact times for this process range from 33 to 164 seconds, depending on feed rates and reactor configurations [22]. Continuous operation demonstrates stable catalyst performance over extended periods, with catalyst life extending from 100 to 1200 hours depending on the specific formulation employed [8] [11]. The process generates hydrogen chloride as the primary byproduct, along with minor quantities of 2-chloro-3,3,3-trifluoropropene and 1,1,1,2,2-pentafluoropropane [2] [11].

Yield optimization strategies include recycling unreacted 1,1,1,2-tetrafluoro-2-chloropropane and intermediate compounds back to the reactor system [2] [12]. This recycling approach significantly improves overall process economics while reducing waste generation [2] [12]. Byproduct hydrogen chloride is typically neutralized using potassium hydroxide solutions, with the resulting salt requiring appropriate disposal or recovery [22].

Continuous Flow Defluorosilylation Techniques

Continuous flow defluorosilylation represents an innovative approach for 2,3,3,3-tetrafluoropropene synthesis, utilizing lithium silanide reagents under inert atmospheric conditions [9]. This methodology offers significant advantages in terms of process intensification and improved safety compared to traditional batch operations [9].

The process operates at ambient temperature (25 degrees Celsius), eliminating the need for cryogenic conditions previously required in batch processes [9]. Reactor systems employ segmented flow regimes initially, though flow patterns evolve as the reaction progresses and 2,3,3,3-tetrafluoropropene is consumed [9]. Optimal process conditions include liquid flow rates of 1.3 milliliters per minute using 110 millimolar solutions of lithium silanide complexes [9].

Gas flow rates are maintained at 3.0 milliliters per minute at 1.4 bar pressure, providing residence times of approximately 2.5 minutes [9]. This represents a substantial improvement over batch processes that require 3 hours of reaction time [9]. The continuous flow approach achieves yields of 62 percent with production rates reaching 5.3 millimoles per hour [9].

Design of experiment optimization has identified critical process variables affecting yield and productivity [9]. The methodology demonstrates excellent scalability potential, with successful operation over extended periods using crude starting materials [9]. Precipitation of lithium fluoride occurs during the reaction but does not cause reactor fouling under optimized conditions [9].

Product selectivity reaches 62 percent for the desired tetrafluoropropene derivative, with byproducts consisting primarily of fluorinated silanes [9]. The process generates minimal liquid waste, with solid lithium fluoride representing the primary waste stream requiring disposal [9]. Continuous processing enables improved process control and consistent product quality compared to batch alternatives [9].

Catalytic Mechanisms in Vapor-Phase Fluorination

The catalytic mechanisms governing vapor-phase fluorination of 2,3,3,3-tetrafluoropropene precursors involve complex interactions between fluorinated chromium oxide surfaces and halogenated organic substrates [16] [17] [19]. Chromium-based catalysts demonstrate exceptional activity for hydrogen fluoride addition reactions while maintaining selectivity toward desired fluorination pathways [16] [17] [19].

Surface fluorination of chromium oxide creates active sites that facilitate hydrogen fluoride activation and subsequent fluorine transfer to organic substrates [16] [19]. The catalyst surface undergoes continuous fluorination and defluorination cycles during operation, with the equilibrium position determining overall catalytic activity [16] [19]. Alkali metal promoters, particularly potassium and cesium, modify the electronic properties of chromium sites, enhancing selectivity toward specific reaction pathways [16] [8].

Temperature-programmed desorption studies reveal that catalyst basicity influences dehydrohalogenation behavior, though the relationship between surface basicity and catalytic performance demonstrates complexity [8]. Surface chemical hardness, as predicted by hard-soft acid-base principles, correlates with dehydrohalogenation selectivity [8]. Harder catalyst surfaces favor chlorine elimination over fluorine elimination, leading to improved selectivity for 2,3,3,3-tetrafluoropropene formation [8].

Reaction pathway analysis indicates that 2,3,3,3-tetrafluoropropene consumption proceeds primarily through reactions with fluorine-containing radicals, accounting for approximately 80 percent of total consumption [7]. Fluorine atoms and trifluoromethyl radicals represent the dominant reactive species, with proportions of 0.58 and 0.21 respectively [7]. Traditional hydrocarbon flame radicals (hydrogen atoms, oxygen atoms, hydroxyl radicals) play minor roles in the consumption mechanism [7].

The formation of intermediate species follows well-defined pathways, with chlorodifluorovinyl-trifluoromethane representing a major intermediate accounting for nearly half of 2,3,3,3-tetrafluoropropene consumption [7]. This intermediate rapidly decomposes to form acetylene and trifluoromethyl radicals [7]. Additional fluorinated ethene products include difluoroethene, fluorochloroethene, and chlorodifluoroethene, formed through various elimination and rearrangement processes [7].

Catalyst deactivation mechanisms involve surface chlorination and carbon deposition, particularly when processing feeds containing heavy organic impurities [22]. Chlorinated compounds with boiling points above 15 degrees Celsius contribute to catalyst fouling and reduced activity [22]. Proper feed purification to remove these impurities significantly extends catalyst life and maintains stable performance [22].

Byproduct Management and Yield Optimization Strategies

Effective byproduct management represents a critical aspect of economical 2,3,3,3-tetrafluoropropene production, with comprehensive strategies required to maximize yield while minimizing waste generation [12] [13] [15]. The major byproducts include 2-chloro-3,3,3-trifluoropropene, 1,1,1,2,2-pentafluoropropane, and hydrogen chloride, each requiring specific management approaches [2] [12] [13].

| Synthesis Route | Major Byproducts | Byproduct Yield (%) | Recycling Strategy | Waste Management |

|---|---|---|---|---|

| 1,1,1,2-tetrafluoro-2-chloropropane Dehydrohalogenation | 2-chloro-3,3,3-trifluoropropene, 1,1,1,2,2-pentafluoropropane, Hydrogen Chloride | 18-44 | Recycle 2-chloro-3,3,3-trifluoropropene and 1,1,1,2,2-pentafluoropropane | Hydrogen Chloride neutralization with Potassium Hydroxide |

| 1,1,1,2,3-pentachloropropane Fluorination | 2-chloro-3,3,3-trifluoropropene, 1,1,1,2,2-pentafluoropropane, Hydrogen Chloride | 15-30 | Recycle unreacted Hydrogen Fluoride and intermediates | Hydrogen Chloride scrubbing and acid recovery |

| Chlorotrifluoroethylene Route | Chlorodifluorovinylmethyl Chloride, Hydrogen Chloride, Hydrogen Fluoride | 10-15 | Recycle unreacted Chlorotrifluoroethylene and methyl halide | Acid gas treatment |

| Carbene Generation | Trifluoromethylchloroethyl Chloride, Hydrogen Chloride | 25 | Recycle unreacted 2,2-dichloro-1,1,1-trifluoroethane | Solvent recovery and reuse |

| Continuous Flow Process | Fluorinated silanes, Lithium Fluoride | 31-38 | Continuous processing with minimal waste | Solid waste (Lithium Fluoride) disposal |

Recycling strategies focus on the recovery and reuse of valuable intermediate compounds [2] [12]. The recycling of 2-chloro-3,3,3-trifluoropropene and 1,1,1,2,2-pentafluoropropane back to the reactor system significantly improves overall process yield [2] [12]. These compounds serve as precursors that can be converted to 2,3,3,3-tetrafluoropropene through additional fluorination and dehydrohalogenation steps [2] [12].

Continuous operation with integrated separation and recycling systems demonstrates superior performance compared to batch processes [21]. Process optimization through continuous recycling of intermediate streams containing hydrogen fluoride, 2-chloro-3,3,3-trifluoropropene, and 1,1,1,2,2-pentafluoropropane results in improved yields and reduced raw material consumption [21] [12]. The implementation of continuous separation processes enables real-time recovery of these valuable intermediates [12] [13].

Hydrogen chloride management typically involves scrubbing systems using aqueous potassium hydroxide solutions [22] [11]. The resulting potassium chloride solutions require treatment and disposal according to environmental regulations [22]. Advanced processes incorporate hydrogen chloride recovery systems that convert the acid gas into hydrochloric acid for industrial applications [12] [13].

Co-production strategies have emerged as effective approaches for maximizing overall process economics [13]. Integrated processes that simultaneously produce multiple fluorinated compounds from common feedstocks demonstrate improved material utilization and reduced waste generation [13]. These approaches typically achieve higher overall carbon utilization while reducing the environmental impact of individual production processes [13].

Catalyst regeneration protocols extend catalyst life and reduce replacement costs [22]. Regeneration procedures include fluorine treatment to remove accumulated hydrocarbon deposits, followed by washing with water and dilute alkali solutions to remove acidic impurities [10]. Replating procedures using silver-containing solutions restore catalyst activity for processes employing silver-modified supports [10].

Quality control measures focus on minimizing heavy organic impurities that contribute to catalyst deactivation and reduced product quality [22]. Feed purification to remove compounds with boiling points above 15 degrees Celsius significantly improves process stability and product yield [22]. Distillation-based purification systems effectively remove these impurities while maintaining high product purity [22].

Physical Description

COLOURLESS LIQUEFIED GAS.

XLogP3

Boiling Point

Vapor Density

Density

LogP

UNII

GHS Hazard Statements

H220 (80.39%): Extremely flammable gas [Danger Flammable gases];

H221 (19.61%): Flammable gas [Danger Flammable gases];

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Compressed Gas

Other CAS

Wikipedia

General Manufacturing Information

Transportation equipment manufacturing

1-Propene, 2,3,3,3-tetrafluoro-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.